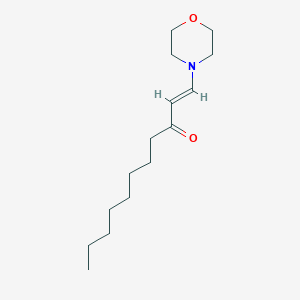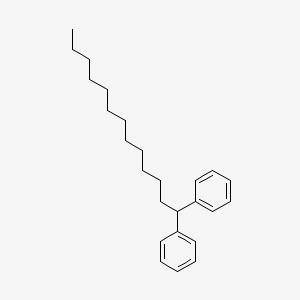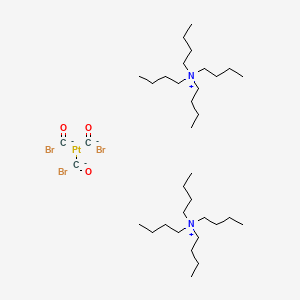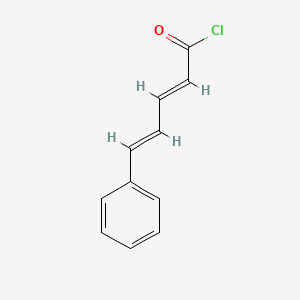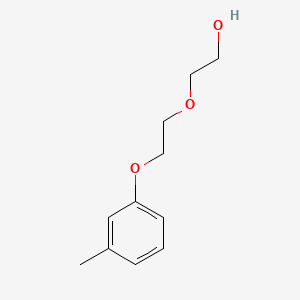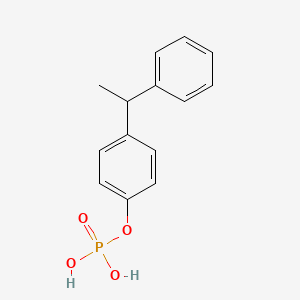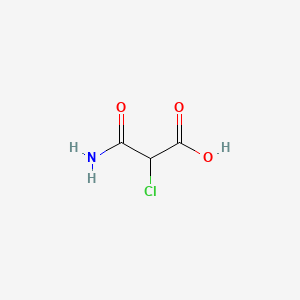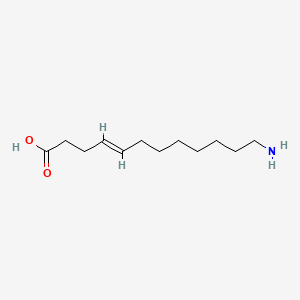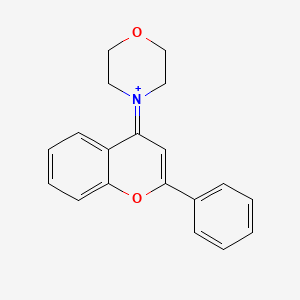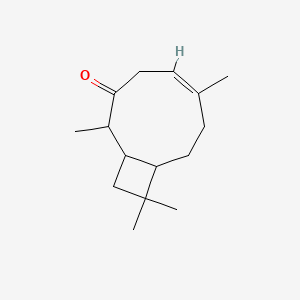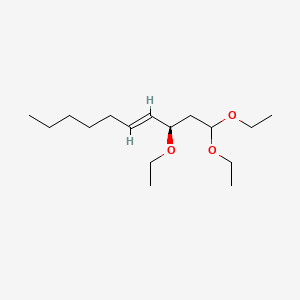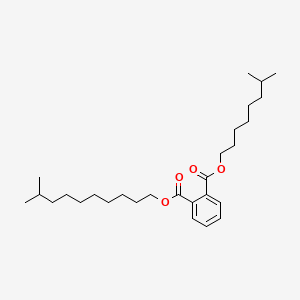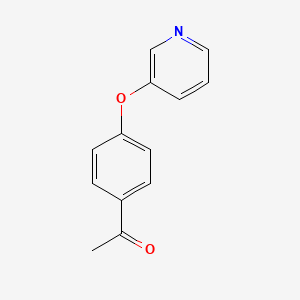
1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 254-527-8, also known as Copper(II) Borate, is a chemical compound with the molecular formula Cu(BO2)2. It is a copper salt of boric acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(II) Borate can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with sodium borate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain Copper(II) Borate.
Industrial Production Methods
In industrial settings, Copper(II) Borate is produced by reacting copper(II) oxide with boric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting Copper(II) Borate is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) Borate undergoes several types of chemical reactions, including:
Oxidation: Copper(II) Borate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) Borate can undergo substitution reactions where the borate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Complexes with different ligands.
Applications De Recherche Scientifique
Copper(II) Borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Copper(II) Borate is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is being conducted on its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of Copper(II) Borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The copper ions in Copper(II) Borate can also participate in redox reactions, which can affect cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Copper(II) Borate can be compared with other copper and borate compounds, such as:
Copper(II) Sulfate: Unlike Copper(II) Borate, Copper(II) Sulfate is more commonly used in agriculture and as a fungicide.
Sodium Borate:
Copper(II) Oxide: Copper(II) Oxide is used in the production of ceramics and as a pigment in paints.
Copper(II) Borate is unique due to its combination of copper and borate properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
39572-18-4 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(4-pyridin-3-yloxyphenyl)ethanone |
InChI |
InChI=1S/C13H11NO2/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13/h2-9H,1H3 |
Clé InChI |
CLOBDYGKUVCMRD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


